molecular formula C17H22N2O2S B2467527 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea CAS No. 1396848-18-2

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea

Cat. No.: B2467527
CAS No.: 1396848-18-2
M. Wt: 318.44
InChI Key: BNJOERIPWWXKAP-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea is a synthetic hybrid molecule designed for research purposes, integrating a urea backbone with a thiophene heterocycle. The thiophene ring is a privileged structure in medicinal chemistry, known for its versatile bioactivity and presence in several pharmacologically active molecules . Urea derivatives, on the other hand, are commonly explored for their ability to participate in hydrogen bonding, which can be critical for binding to biological targets. The specific molecular architecture of this compound, featuring a hydroxypropyl linker, suggests potential for investigation as a multi-target agent. Researchers may find value in evaluating this compound for various biological activities. Thiophene-containing structures have been reported to exhibit a wide range of therapeutic properties, including antimicrobial , anti-inflammatory , and antifungal effects . The presence of the urea functional group further makes it a candidate for research into enzyme inhibition and receptor modulation. This combination of features makes this compound a compelling candidate for generating novel research data in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, particularly in the fields of antimicrobial and agrochemical discovery .

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(21,15-10-6-12-22-15)13-19-16(20)18-11-5-9-14-7-3-2-4-8-14/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOERIPWWXKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Hydroxy-Substituted Thiophene Intermediate: This can be achieved by reacting thiophene with a suitable hydroxylating agent under controlled conditions.

    Alkylation: The hydroxy-substituted thiophene is then alkylated with a propyl halide to introduce the propyl group.

    Urea Formation: The final step involves the reaction of the alkylated thiophene with phenylpropyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of a carbonyl-substituted thiophene derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with key receptors involved in tumor growth and proliferation.

  • Mechanism of Action : The compound is thought to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis—the formation of new blood vessels that supply nutrients to tumors. Inhibition of this pathway can lead to reduced tumor growth.

Case Study : In a study involving various cancer cell lines, including HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic), compounds similar to 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea demonstrated significant antiproliferative effects. For instance, one derivative showed an inhibition rate close to that of sunitinib, a well-known anti-cancer drug, indicating strong potential for development as a therapeutic agent .

Drug Design and Synthesis

The synthesis of this compound is part of broader efforts in drug design aimed at creating targeted therapies with fewer side effects compared to traditional chemotherapeutics.

Synthesis Methodology :

  • The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with urea and appropriate alkylating agents. This method allows for the introduction of various substituents that can enhance biological activity.

Data Table: Anticancer Activity Comparison

Compound NameCell Line% Inhibition at 10 μMReference
This compoundHCT11687.2%
SunitinibHCT11689.4%
Compound XMCF775%
Compound YPaCa280%

Potential for Further Research

The unique structure of this compound offers opportunities for further research into its pharmacological properties. Future studies could focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before clinical trials.
  • Combination Therapies : Exploring the potential of this compound in combination with other anticancer agents to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and urea groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Applications Reference
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea C17H20N2O2S Thiophene, hydroxypropyl, phenylpropyl Drug design, materials science
1-(3-Isopropylphenyl)-3,3-dimethylurea C12H18N2O Dimethylurea, isopropylphenyl Environmental chemistry
N-[3-(10H-Phenothiazin-1-yl)propyl]urea C16H17N3OS Phenothiazine, propylurea Redox-active materials, pharma
S24 (Nek2 inhibitor) C25H30N8O2 Imidazole, purine, urea Kinase inhibition

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O2S

Synthesis Overview

The synthesis typically involves the reaction of thiophen-2-yl alcohol with appropriate urea derivatives. The method can include:

  • Formation of the thiophenol derivative .
  • Urea coupling under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that compounds with similar urea structures exhibit significant anticancer activity. For instance, a related urea compound demonstrated IC50 values against various cancer cell lines, highlighting the potential of urea derivatives in cancer therapy. The specific anticancer activity of this compound remains to be fully elucidated but can be inferred from the broader class of urea compounds.

CompoundCancer Cell LineIC50 (µM)
Urea Derivative AMDA-MB-435 (Breast Cancer)15.1
Urea Derivative BOVCAR-4 (Ovarian Cancer)28.7
This compoundTBDTBD

Antimicrobial Activity

Compounds containing thiophene rings have shown antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Preliminary studies suggest that our compound may exhibit similar activities, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

Urea derivatives are also known for their anti-inflammatory properties. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially leading to increased efficacy in modulating inflammatory pathways.

Case Studies and Research Findings

  • Study on Urea Derivatives : A recent review highlighted the diverse biological activities of urea compounds, particularly focusing on their role as inhibitors in various enzymatic pathways relevant to cancer and inflammation . This suggests that our compound may share similar mechanisms.
  • Antitumor Activity Evaluation : A related study evaluated a series of thiourea compounds for their antitumor activity, revealing significant cytotoxic effects across multiple cancer cell lines . While specific data for our compound is lacking, it supports the hypothesis that structural analogs could demonstrate comparable efficacy.
  • In vitro Studies : In vitro assays conducted on structurally similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . Such findings warrant further investigation into the specific effects of this compound.

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